
Neladalkib (NVL-655): A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Neladalkib

Cat. No.: B12377415 Get Quote

Introduction
Neladalkib (NVL-655) is an investigational, fourth-generation, selective, and brain-penetrant

small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3][4] It is rationally

designed to address the clinical challenges of treatment resistance to previous generations of

ALK inhibitors, including lorlatinib, by targeting a broad spectrum of ALK mutations, including

compound mutations like G1202R/L1196M.[5][6] Furthermore, Neladalkib is engineered for

high central nervous system (CNS) penetrance to treat brain metastases and to selectively

avoid inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family, thereby

potentially minimizing TRK-related neurological adverse events.[1][2][3][4]

This guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and preclinical data for Neladalkib, intended for researchers and

professionals in drug development.

Chemical Structure and Properties
Neladalkib is a macrocyclic compound containing nitrogen heterocycles.[7] Its structure is

designed to maintain potent inhibitory activity against a wide array of ALK mutations while

being selective against other kinases.

IUPAC Name: (19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-

pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-

decaen-22-amine[8][9]
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SMILES:CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)--INVALID-LINK--N)C)C)C(=N1)Cl[8]

[9]

Table 1: Chemical and Physical Properties of Neladalkib
(NVL-655)

Property Value Source

Molecular Formula C23H22ClFN6O [8][10]

Molecular Weight 452.92 g/mol [8][10]

Exact Mass 452.1528 Da [10]

Monoisotopic Mass 452.15 Da [7][11]

CAS Number 2739866-40-9 [7][10][11]

Solubility DMSO: 45 mg/mL (99.35 mM) [12]

XLogP3 3.7 [8]

Mechanism of Action and Signaling Pathway
Neladalkib functions as a potent ATP-competitive inhibitor of the ALK receptor tyrosine kinase.

In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements

can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation

of the ALK kinase domain.[12][13][14] This aberrant signaling drives cell proliferation and

survival through downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT

pathways.

Neladalkib binds to the kinase domain of both wild-type and mutated ALK, preventing ATP

binding and subsequent autophosphorylation. This action blocks the downstream signaling

cascades, leading to an inhibition of cell growth and induction of apoptosis in ALK-driven tumor

cells.[8][9] Its design allows it to overcome resistance from mutations that sterically hinder the

binding of previous-generation inhibitors.
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Figure 1: Simplified ALK Signaling Pathway and Neladalkib Inhibition.

Preclinical Efficacy
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The in vitro potency of Neladalkib has been evaluated against a broad panel of ALK single and

compound mutations. It demonstrates significant inhibitory activity, particularly against

mutations that confer resistance to other ALK inhibitors.

Table 2: In Vitro Inhibitory Activity (IC50) of Neladalkib
against ALK Variants

ALK Variant IC50 (nmol/L) Notes

Wild-type ALK 2.8
General ALK inhibition.[15][16]

[17][18]

ALKG1202R <0.73
Potent against the common

solvent front mutation.[12]

ALKG1202R/L1196M 7

Active against a lorlatinib-

resistant compound mutation.

[12]

ALKG1202R/G1269A 3

Active against a lorlatinib-

resistant compound mutation.

[12]

ALKG1202R/L1198F 3

Active against a lorlatinib-

resistant compound mutation.

[12]

Various Single Mutations* 0.9 - 6.8

Includes T1151insT, L1152R,

C1156Y, I1171N/S/T,

F1174L/S, V1180L, L1198F,

D1203N, S1206R, R1275Q.

[15][16][17][18]

Weaker Inhibition** 11 - 79
Includes G1196M, G1269A,

G1269S.[15][16][17][18]

*Represents a range of potent inhibitory activity against numerous single resistance mutations.

**Represents mutations against which Neladalkib has comparatively weaker, but still

significant, inhibitory effects.
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Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These represent

standard protocols used to characterize the activity of kinase inhibitors like Neladalkib.

Caspase-3/7 Activity Assay (Apoptosis Induction)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of

apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD

tetrapeptide sequence.[8] In the presence of active caspases 3 and 7, the substrate is

cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a

luminescent signal proportional to caspase activity.[8]

Methodology (based on Caspase-Glo® 3/7 Assay):

Cell Plating: Seed tumor cells (e.g., NCI-H3122) in a 96-well white-walled plate at a

predetermined density (e.g., <20,000 cells/well) and incubate overnight.[11]

Compound Treatment: Treat cells with a range of Neladalkib concentrations (e.g., 1-100

nM) and appropriate vehicle controls for a specified duration (e.g., 24 hours).[15][17]

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the

provided buffer to create the Caspase-Glo® 3/7 Reagent.[2] Allow it to equilibrate to room

temperature.

Assay Execution: Remove the cell plate from the incubator and allow it to equilibrate to

room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture

medium volume in each well (1:1 ratio).[11]

Incubation: Mix the plate on a plate shaker at low speed for 30-60 seconds. Incubate at

room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[11]

Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal

intensity correlates directly with the amount of active caspase-3/7.
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Annexin V and Propidium Iodide (PI) Staining (Apoptosis
Analysis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated

to a fluorochrome and used to detect exposed PS.[19] Propidium Iodide (PI) is a fluorescent

nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic

and necrotic cells with compromised membrane integrity.[10][19]

Methodology:

Cell Culture and Treatment: Culture and treat cells with Neladalkib as described in the

previous protocol.

Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent

cells, use a gentle dissociation agent like Trypsin-EDTA.[10][20]

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by

centrifugation (e.g., 670 x g for 5 minutes).[10][20]

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration

of approximately 1 x 106 cells/mL.[16]

Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g.,

5 µL) and PI working solution.[16]

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the

samples promptly by flow cytometry.[16] Viable cells are Annexin V- and PI-negative; early

apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are

positive for both stains.[20]
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Figure 2: General Workflow for an Annexin V/PI Apoptosis Assay.
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In Vivo Ba/F3 Xenograft Model
This model is used to assess the anti-tumor activity of a compound in a living organism.

Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3)

for survival.[21][22] When transduced to express an oncogenic kinase like EML4-ALK, the

cells become IL-3 independent and instead rely on the ALK signaling pathway for

proliferation and survival.[22][23] These engineered cells can be implanted into

immunodeficient mice to form tumors, creating a model to test the efficacy of inhibitors

targeting that specific oncogene.[24]

Methodology:

Cell Line Engineering: Stably transfect Ba/F3 cells with a construct expressing the desired

EML4-ALK variant (e.g., containing the G1202R/L1196M compound mutation).[5]

Implantation: Subcutaneously inject the engineered Ba/F3 cells into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g.,

100-200 mm³).

Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

Administer Neladalkib orally at specified doses and schedules (e.g., 0.06-1.5 mg/kg, twice

daily).[17][18]

Monitoring: Measure tumor volume with calipers at regular intervals and monitor animal

body weight and overall health throughout the study.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., pharmacodynamic biomarker analysis via western blot or

immunohistochemistry). The primary endpoint is typically tumor growth inhibition or

regression.
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Neladalkib is being investigated in human clinical trials for patients with advanced ALK-positive

solid tumors.

ALKOVE-1 (NCT05384626): A Phase 1/2 clinical trial designed to evaluate the safety,

tolerability, and preliminary anti-tumor activity of Neladalkib.[1][2][25]

Phase 1 (Dose Escalation): Enrolled patients with pretreated advanced ALK-positive solid

tumors to determine the recommended Phase 2 dose (RP2D) and maximum tolerated

dose (MTD).[13][26][27][28]

Phase 2 (Dose Expansion): Enrolling distinct cohorts of patients with ALK-positive NSCLC

based on their prior treatment history, including those who have been treated with second-

and third-generation ALK inhibitors.[29] This phase is designed with registrational intent.[1]

[13]

ALKAZAR (NCT06765109): A Phase 3 clinical trial comparing Neladalkib to alectinib in the

first-line treatment of patients with advanced ALK-positive NSCLC.[30][31]

Preliminary results from the ALKOVE-1 trial have demonstrated encouraging clinical activity in

heavily pretreated patients, including those with brain metastases and single or compound ALK

resistance mutations, along with a favorable safety profile.[32][33] Based on these data, the

U.S. FDA has granted Breakthrough Therapy Designation to Neladalkib for patients with

locally advanced or metastatic ALK-positive NSCLC previously treated with two or more ALK

TKIs.[1]
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Figure 3: Simplified Workflow of the ALKOVE-1 (Phase 1/2) Trial.
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Conclusion
Neladalkib (NVL-655) is a novel, potent, and selective ALK inhibitor with a promising

preclinical profile. Its ability to inhibit a wide range of resistance mutations, penetrate the blood-

brain barrier, and spare the TRK kinase family addresses key limitations of currently available

ALK TKIs.[1][4] The robust preclinical data, supported by encouraging early clinical results,

highlight its potential to become a significant therapeutic option for patients with ALK-driven

cancers, particularly in later lines of therapy and for those with CNS involvement. Ongoing

clinical trials will further define its efficacy and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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